molecular formula C13H16INO2 B1658388 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide CAS No. 6075-61-2

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide

Cat. No.: B1658388
CAS No.: 6075-61-2
M. Wt: 345.18 g/mol
InChI Key: XRNQNEVPLAXYBP-UHFFFAOYSA-M
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Description

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide is a chemical compound with the molecular formula C13H16INO2. It is known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, and methyl groups at the 1 and 2 positions of the isoquinoline ring, with an iodide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide typically involves the quaternization of 6,7-dimethoxy-1,2-dimethylisoquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the quaternary ammonium group.

    6,7-Dimethoxy-1-methylisoquinoline: Similar but with only one methyl group.

    6,7-Dimethoxyisoquinoline: Lacks the methyl groups at the 1 and 2 positions.

Uniqueness

6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure influences its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO2.HI/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h5-8H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNQNEVPLAXYBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385120
Record name 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6075-61-2
Record name NSC294131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-1,2-dimethylisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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